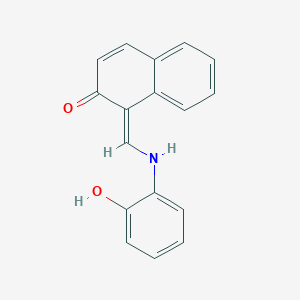
N-Ethyl-N-(3-sulfopropyl)aniline Sodium Salt
Overview
Description
Alkaline phosphatases are a group of isoenzymes that catalyze the hydrolysis of organic phosphate esters in the extracellular space. These enzymes are found in various tissues throughout the body, including the liver, bone, kidney, and placenta. They play a crucial role in dephosphorylation processes, which are essential for many biological functions .
Biochemical Analysis
Biochemical Properties
Sodium 3-(N-ethylanilino)propane-1-sulfonate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with alkaline phosphatases, a group of isoenzymes that catalyze the hydrolysis of phosphate esters . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of Sodium 3-(N-ethylanilino)propane-1-sulfonate on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the Fas-mediated apoptotic pathway, which is crucial for maintaining lymphocyte homeostasis . By modulating this pathway, Sodium 3-(N-ethylanilino)propane-1-sulfonate can influence cell survival and proliferation.
Molecular Mechanism
At the molecular level, Sodium 3-(N-ethylanilino)propane-1-sulfonate exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it has been found to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Sodium 3-(N-ethylanilino)propane-1-sulfonate can change over time. This includes its stability and degradation, which are critical factors in long-term studies. Studies have shown that this compound remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, particularly in in vitro studies where prolonged exposure to the compound can lead to altered cell behavior.
Dosage Effects in Animal Models
The effects of Sodium 3-(N-ethylanilino)propane-1-sulfonate vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving cellular function. At higher doses, toxic or adverse effects can occur, including disruptions in cellular metabolism and increased risk of apoptosis . These dosage-dependent effects highlight the importance of careful dosage regulation in experimental settings.
Metabolic Pathways
Sodium 3-(N-ethylanilino)propane-1-sulfonate is involved in several metabolic pathways, interacting with various enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with alkaline phosphatases can influence the dephosphorylation of substrates, thereby altering metabolic processes.
Transport and Distribution
Within cells and tissues, Sodium 3-(N-ethylanilino)propane-1-sulfonate is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . This compound’s localization and accumulation within cells can significantly impact its biochemical activity and overall function.
Subcellular Localization
The subcellular localization of Sodium 3-(N-ethylanilino)propane-1-sulfonate is crucial for its activity and function. This compound is often directed to specific compartments or organelles through targeting signals and post-translational modifications . Its presence in particular subcellular locations can enhance or inhibit its interactions with other biomolecules, thereby influencing its overall biochemical effects.
Preparation Methods
Alkaline phosphatases can be prepared through various synthetic routes and reaction conditions. In industrial settings, these enzymes are often produced using recombinant DNA technology. This involves inserting the gene encoding the enzyme into a suitable host organism, such as Escherichia coli, which then expresses the enzyme. The enzyme is subsequently purified using techniques such as affinity chromatography .
Chemical Reactions Analysis
Alkaline phosphatases undergo several types of chemical reactions, including hydrolysis and transphosphorylation. The hydrolysis reaction involves the cleavage of phosphate esters to produce an alcohol or phenol and a phosphate ion. This reaction requires zinc and magnesium ions as cofactors. Common reagents used in these reactions include phosphate esters and water. The major products formed from these reactions are inorganic phosphate and the corresponding alcohol or phenol .
Scientific Research Applications
Alkaline phosphatases have a wide range of scientific research applications. In chemistry, they are used to dephosphorylate phosphoproteins and DNA fragments. In biology, they serve as markers for various cellular processes, including bone formation and liver function. In medicine, they are used as diagnostic markers for conditions such as liver disease and bone disorders. In industry, they are employed in biotechnological applications, such as the production of recombinant proteins .
Mechanism of Action
The mechanism of action of alkaline phosphatases involves the hydrolysis of phosphate esters. The enzyme binds to the substrate and catalyzes the cleavage of the phosphate group, resulting in the formation of an alcohol or phenol and a phosphate ion. This reaction requires the presence of zinc and magnesium ions, which are essential for the enzyme’s activity. The molecular targets of alkaline phosphatases include various phosphate esters, such as nucleotides and phosphoproteins .
Comparison with Similar Compounds
Alkaline phosphatases can be compared with other similar enzymes, such as acid phosphatases and pyrophosphatases. While all these enzymes catalyze the hydrolysis of phosphate esters, they differ in their optimal pH levels and substrate specificities. Alkaline phosphatases function most effectively at basic pH levels, whereas acid phosphatases operate best at acidic pH levels. Pyrophosphatases, on the other hand, specifically hydrolyze pyrophosphate bonds. The unique feature of alkaline phosphatases is their broad substrate specificity and their requirement for zinc and magnesium ions as cofactors .
Properties
IUPAC Name |
sodium;3-(N-ethylanilino)propane-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3S.Na/c1-2-12(9-6-10-16(13,14)15)11-7-4-3-5-8-11;/h3-5,7-8H,2,6,9-10H2,1H3,(H,13,14,15);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFJBIXKLISICDT-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCS(=O)(=O)[O-])C1=CC=CC=C1.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16NNaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635606 | |
| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82611-85-6 | |
| Record name | Sodium 3-[ethyl(phenyl)amino]propane-1-sulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Pyridin-4-yl-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enenitrile](/img/structure/B1663255.png)

![[3,4-Dihydroxy-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1663260.png)
![3-[2-(diethylamino)ethyl]-2,3-diazatetracyclo[7.6.1.0^{5,16}.0^{10,15}]hexadeca-1,5,7,9(16),10(15),11,13-heptaen-4-one](/img/structure/B1663263.png)




![2-Thiophenecarboxamide, 5-[6-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-1-yl]-3-[(1S)-1-[2-(trifluoromethyl)phenyl]ethoxy]-](/img/structure/B1663271.png)

